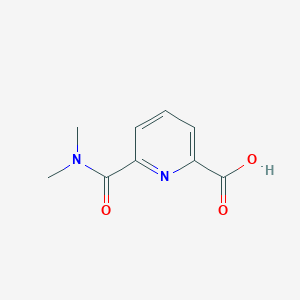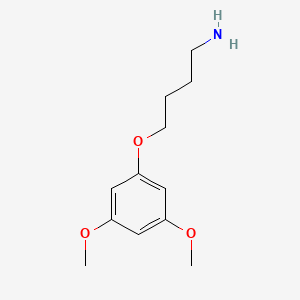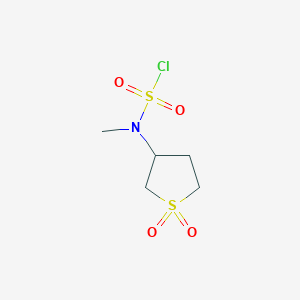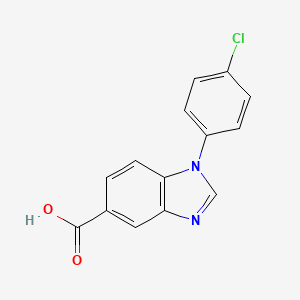
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid, also known as CPBD, is a chemical compound that is used in various scientific research applications. It is an aromatic heterocyclic compound with a five-membered ring structure that contains a nitrogen atom and a carboxylic acid group. CPBD is a versatile compound with a wide range of properties that make it useful for a variety of applications.
Scientific Research Applications
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is used in a variety of scientific research applications, including biomedical research, drug development, and materials science. In biomedical research, this compound is used to study the effects of drugs on biological systems. In drug development, this compound is used to study the pharmacological properties of compounds. In materials science, this compound is used to study the properties of polymers and other materials.
Mechanism of Action
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and other physiological processes. By inhibiting this enzyme, this compound can reduce inflammation and other processes that are mediated by prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects. In addition, this compound has been shown to have antioxidant and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and can be synthesized in a short amount of time. One of the main limitations of using this compound in laboratory experiments is its low bioavailability. This means that the compound is not easily absorbed by the body, which can limit its effectiveness in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid. One possibility is to further explore its anti-inflammatory and anti-cancer properties. Additionally, this compound could be used to study the effects of other compounds on biological systems. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems. Furthermore, this compound could be used to develop new materials with improved properties. Finally, this compound could be used to study the pharmacological properties of compounds in drug development.
Synthesis Methods
1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be synthesized from 4-chlorobenzaldehyde and 1,3-diaminobenzene. The reaction is carried out in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The product is then purified by recrystallization.
properties
IUPAC Name |
1-(4-chlorophenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDQCSDMJUAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)




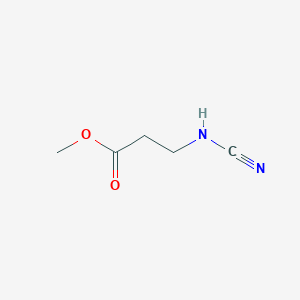



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
